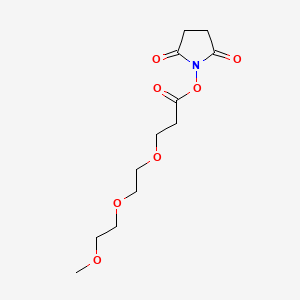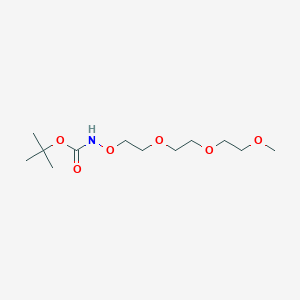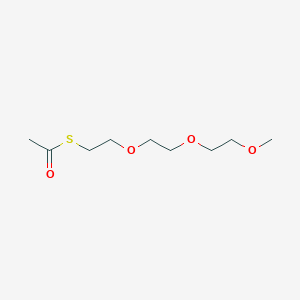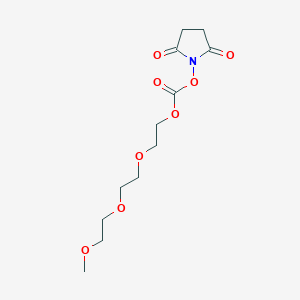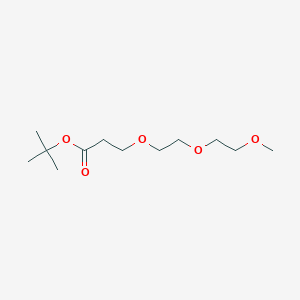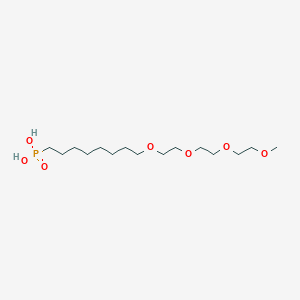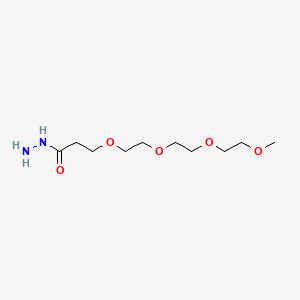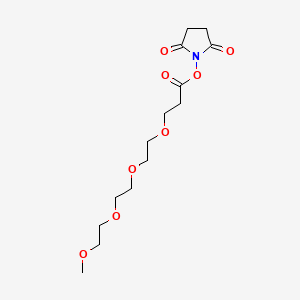
MRS2802
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS2802 is a P2Y14 receptor agonist with an EC50 of 63 nM.
Applications De Recherche Scientifique
Magnetic Relaxation Switches in Biosensing
Highly sensitive and efficient biosensors are essential in genomic and proteomic research. Magnetic nanosensors, known as magnetic relaxation switches (MRS), have been developed for detecting molecular interactions in complex biological samples, including DNA-DNA, protein-protein, and enzyme reactions. These MRS nanosensors are applicable in homogenous assays, microfluidic systems, and for in vivo imaging (Perez et al., 2002).
MRS in Brain Research
MRS is a non-invasive tool for detecting endogenous metabolites in the human body, particularly useful in brain research. It can measure the concentration of neurotransmitters like GABA and has been applied to study various neuropsychiatric disorders (Puts & Edden, 2012).
Application in Cerebral Ischemia
In the field of cerebral ischemia, MRS has been instrumental in understanding the pathomechanisms of stroke. It's used in animal models to study molecular relationships and the effects of genetic modifications on disease progression (Hoehn et al., 2001).
Pediatric Neurology Research
Proton MRS is emerging in pediatric neurology for noninvasive assessment of brain biochemistry. It aids in predicting outcomes in brain injuries and understanding oxidative metabolism in neurometabolic disorders (Novotny et al., 1998).
Studying Trauma and Insulin Signaling in Drosophila
MRS has been applied in studying the effects of trauma, aging, and immune deficiency in Drosophila, revealing links to insulin signaling. This research helps understand mitochondrial dysfunction related to insulin resistance (Righi et al., 2010).
MRS in Psychiatric Disorders
MRS allows for studying brain chemistry and metabolism, leading to new insights into psychiatric disorders. It has been used to analyze the effects of psychiatric treatments and could potentially assist in differential diagnosis and monitoring illness progression (Frangou & Williams, 1996).
MRS in Cancer Research
MRS is a significant tool in cancer research, especially in understanding tumor metabolism and response to treatments. It helps in characterizing tumors, tracking treatment response, and is a potential tool for non-invasive cancer diagnosis (Gillies & Morse, 2005).
MRS in Cardiac Research
MRS is vital in cardiac research, providing insights into cardiac metabolism in diseases like heart failure and cardiomyopathies. It's also useful in monitoring responses to various therapeutic interventions (Hudsmith & Neubauer, 2009).
Methodological Advances in Proton MRS
Recent methodological advances in proton MRS are improving its clinical applications, especially in brain diseases. Improved localization and analysis techniques are enhancing its diagnostic and therapeutic utility (Wilson et al., 2019).
Propriétés
Numéro CAS |
1047980-53-9 |
|---|---|
Nom du produit |
MRS2802 |
Formule moléculaire |
C10H14F2N2O11P2 |
Poids moléculaire |
438.17 |
Nom IUPAC |
(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
Clé InChI |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
SMILES |
FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MRS2802; MRS 2802; MRS-2802; GTPL5909; GTPL-5909; GTPL 5909. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)
